(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione
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Overview
Description
N-Ethylmaleimide-gamma-glutamyl-cysteinyl-glycine is a compound that combines the properties of N-ethylmaleimide and gamma-glutamyl-cysteinyl-glycine. N-ethylmaleimide is a sulfhydryl reagent widely used in biochemical studies, while gamma-glutamyl-cysteinyl-glycine, also known as glutathione, is a tripeptide composed of glutamate, cysteine, and glycine. This compound is significant in various biochemical and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine involves the reaction of N-ethylmaleimide with gamma-glutamyl-cysteinyl-glycine. The process typically includes the following steps:
Preparation of gamma-glutamyl-cysteinyl-glycine: This tripeptide is synthesized through enzymatic reactions involving gamma-glutamyl-cysteine synthetase and glutathione synthetase.
Reaction with N-ethylmaleimide: Gamma-glutamyl-cysteinyl-glycine is then reacted with N-ethylmaleimide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using microorganisms like Saccharomyces cerevisiae to produce gamma-glutamyl-cysteinyl-glycine.
Chemical Synthesis: Large-scale chemical synthesis of N-ethylmaleimide and its subsequent reaction with gamma-glutamyl-cysteinyl-glycine.
Chemical Reactions Analysis
Types of Reactions
N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group in gamma-glutamyl-cysteinyl-glycine can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups using reducing agents like NADPH.
Substitution: N-ethylmaleimide can react with other nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: NADPH or other reducing agents.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of sulfhydryl groups.
Substitution: Formation of substituted products depending on the nucleophile used.
Scientific Research Applications
N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine involves its interaction with sulfhydryl groups in proteins and enzymes. N-ethylmaleimide reacts with sulfhydryl groups, leading to the formation of stable thioether bonds. This modification can affect the activity of enzymes and proteins, thereby influencing various biochemical pathways . Gamma-glutamyl-cysteinyl-glycine, on the other hand, acts as an antioxidant, protecting cells from oxidative damage by donating electrons to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.
N-ethylmaleimide: A sulfhydryl reagent used in biochemical studies.
Uniqueness
N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine is unique due to its combined properties of N-ethylmaleimide and gamma-glutamyl-cysteinyl-glycine. This combination allows it to act as both a sulfhydryl reagent and an antioxidant, making it valuable in various biochemical and medical applications.
Properties
Molecular Formula |
C16H24N4O8S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H17N3O6S.C6H7NO2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;1-2-7-5(8)3-4-6(7)9/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);3-4H,2H2,1H3/t5-,6-;/m0./s1 |
InChI Key |
WRRCNCDLBSKJKA-GEMLJDPKSA-N |
Isomeric SMILES |
CCN1C(=O)C=CC1=O.C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CCN1C(=O)C=CC1=O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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